

"N-(3-Phenylpropanoyl)pyrrole" chemical structure and properties

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Compound of Interest

Compound Name: *N*-(3-Phenylpropanoyl)pyrrole

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An In-Depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

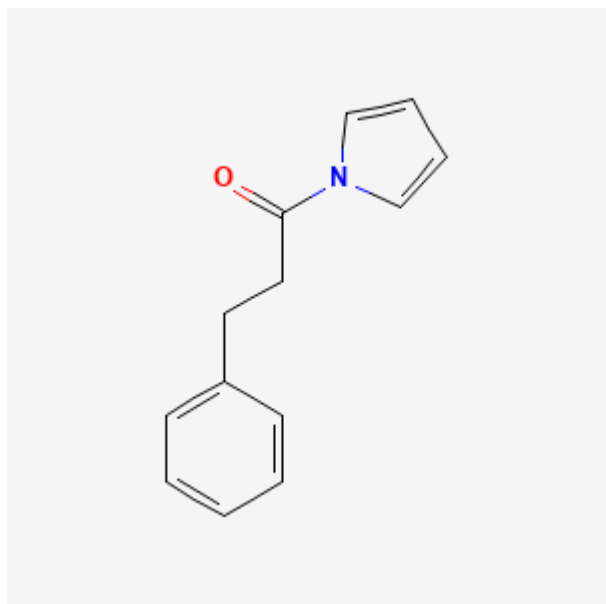
Introduction

N-(3-Phenylpropanoyl)pyrrole, with the IUPAC name 3-phenyl-1-(pyrrol-1-yl)propan-1-one, is a naturally occurring amide derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological context. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Properties

N-(3-Phenylpropanoyl)pyrrole is characterized by a pyrrole ring N-acylated with a 3-phenylpropanoyl group. This structure imparts specific physicochemical properties that are of interest in chemical and biological studies.

Chemical Structure:

Table 1: Physicochemical Properties of **N-(3-Phenylpropanoyl)pyrrole**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO	PubChem[1]
Molecular Weight	199.25 g/mol	PubChem[1]
IUPAC Name	3-phenyl-1-pyrrol-1-ylpropan-1-one	PubChem[1]
CAS Number	112448-69-8	MedChemExpress
Melting Point	46-48 °C	ECHEMI[2]
Appearance	Not specified	
Solubility	Not specified	
Boiling Point	Not specified	

Natural Occurrence and Isolation

N-(3-Phenylpropanoyl)pyrrole is a known natural product found in plants of the Piper genus, which are widely used in traditional medicine.

Isolation from Piper sarmentosum

A detailed protocol for the isolation of **N-(3-Phenylpropanoyl)pyrrole** from the leaves of Malaysian *Piper sarmentosum* has been documented. The process involves extraction with methanol, followed by a series of chromatographic purification steps.

Experimental Protocol: Isolation from *Piper sarmentosum*

1. Extraction:

- Dried, ground leaves of *P. sarmentosum* (2.5 kg) were extracted with methanol at room temperature.
- The crude methanol extract was concentrated using a rotary evaporator.

2. Fractionation:

- The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane, chloroform, ethyl acetate, and methanol.

3. Purification:

- Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield pure **N-(3-Phenylpropanoyl)pyrrole**.

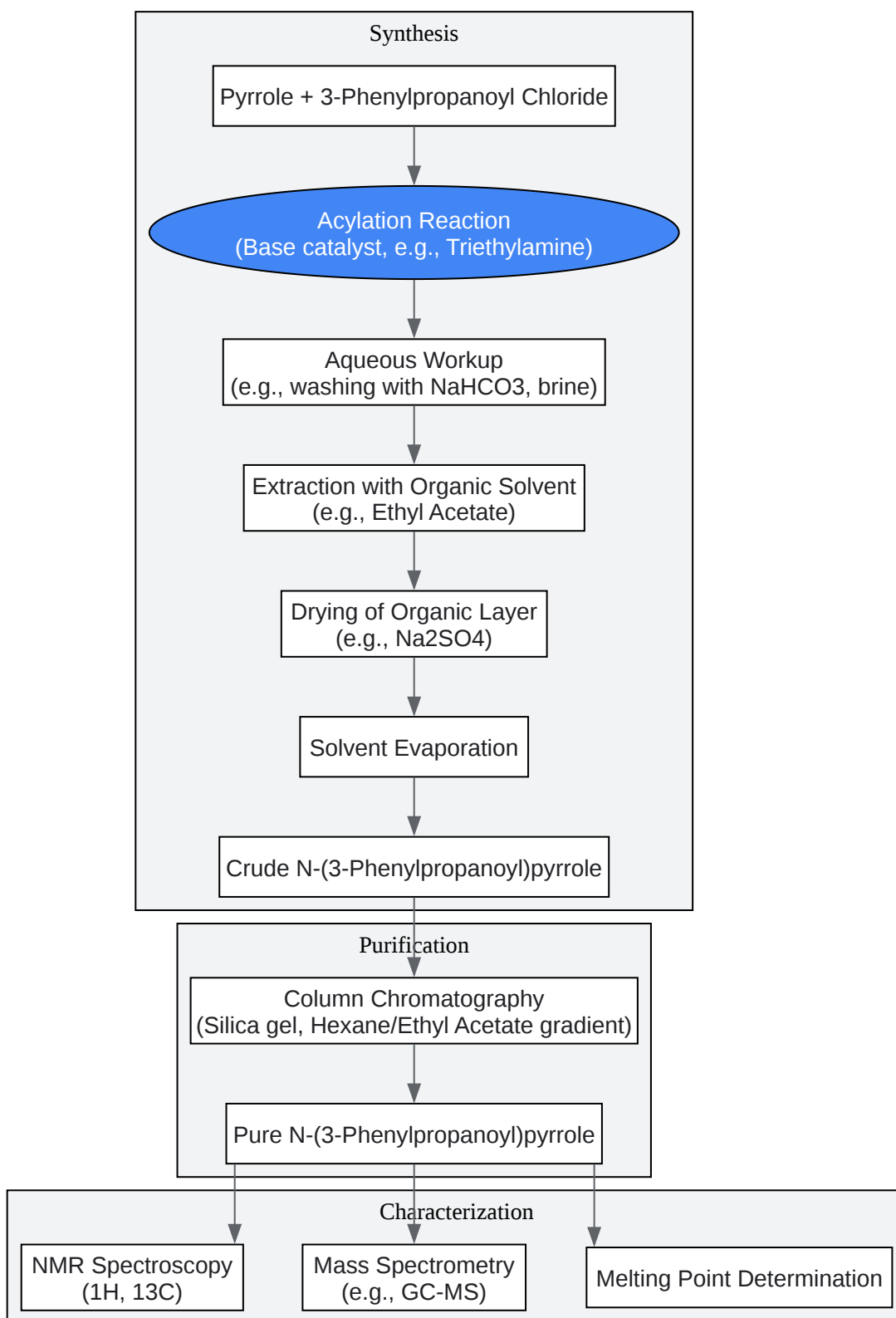
A study reported the isolation of 6 mg of **N-(3-Phenylpropanoyl)pyrrole** from a larger-scale extraction, with a quantified concentration of 66.80 µg/mg in the plant extract.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(3-Phenylpropanoyl)pyrrole** is not readily available in the surveyed literature, a general synthetic approach would involve the acylation of pyrrole with 3-phenylpropanoyl chloride. This reaction is a standard method for the formation of N-acylpyrroles.

General Synthetic Workflow:

Below is a generalized workflow for the synthesis and characterization of N-acylpyrroles, which would be applicable to **N-(3-Phenylpropanoyl)pyrrole**.



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Caption: General workflow for the synthesis, purification, and characterization of **N-(3-Phenylpropanoyl)pyrrole**.

Spectroscopic Data

Detailed experimental spectroscopic data for **N-(3-Phenylpropanoyl)pyrrole** are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted. PubChem indicates the availability of ^{13}C NMR and GC-MS data, though the raw data is not directly accessible.^[1]

Table 2: Predicted Spectroscopic Data for **N-(3-Phenylpropanoyl)pyrrole**

Technique	Predicted Data
^1H NMR	Signals corresponding to the protons of the phenyl group (approx. 7.2-7.4 ppm), the methylene protons of the propanoyl chain (triplets, approx. 2.8-3.2 ppm), and the protons of the pyrrole ring (approx. 6.2 and 7.3 ppm).
^{13}C NMR	Signals for the carbonyl carbon (approx. 170 ppm), carbons of the phenyl ring (approx. 126-141 ppm), methylene carbons of the propanoyl chain (approx. 30-40 ppm), and carbons of the pyrrole ring (approx. 110-125 ppm).
Mass Spec.	Molecular ion peak (M^+) at $m/z = 199$. Key fragmentation patterns would likely involve cleavage of the acyl group, leading to fragments corresponding to the pyrrole ring and the phenylpropanoyl moiety.

Biological Activity

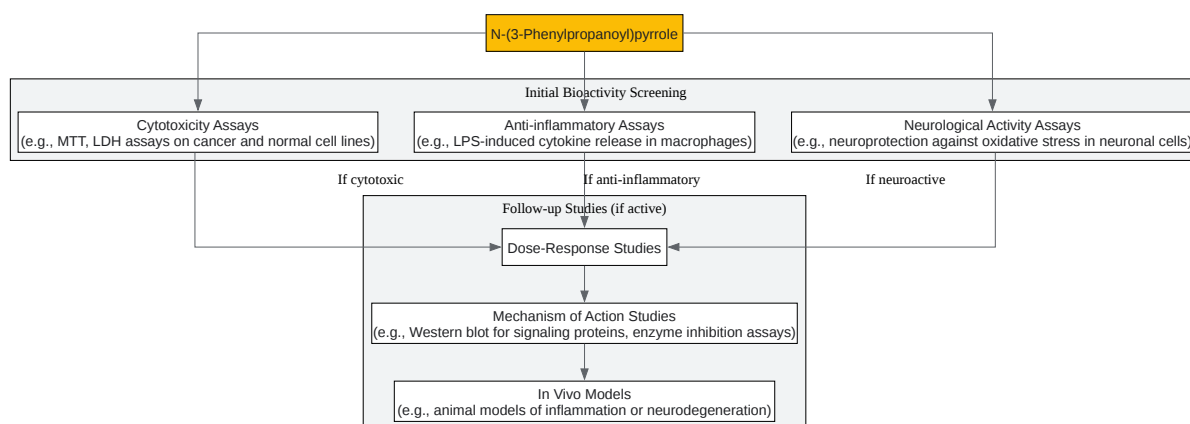
There is a significant lack of specific biological activity data for **N-(3-Phenylpropanoyl)pyrrole** in the public domain. While the broader class of pyrrole-containing compounds has been extensively studied for various pharmacological activities, including anti-inflammatory, cytotoxic,

and neuroprotective effects, specific studies on this particular molecule are not readily available.

The general biological potential of pyrrole derivatives suggests that **N-(3-Phenylpropanoyl)pyrrole** could be a candidate for bioactivity screening.

Logical Relationship for Investigating Biological Activity:

The following diagram illustrates a logical workflow for the initial biological screening of a novel compound like **N-(3-Phenylpropanoyl)pyrrole**.



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Caption: A logical workflow for the biological evaluation of **N-(3-Phenylpropanoyl)pyrrole**.

Conclusion

N-(3-Phenylpropanoyl)pyrrole is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, there is a notable absence of detailed synthetic protocols and comprehensive biological activity data in the current scientific literature. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the chemical and biological potential of this molecule. Future studies are warranted to elucidate its synthetic pathways, spectroscopic profile, and pharmacological effects, which could reveal novel applications in drug discovery and development.

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References

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- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0031627) [hmdb.ca]
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